N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a phenyl group, a pyrimidinyl group, and a thiophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-hydroxypyridazine, 4-(6-hydroxypyridazin-3-yl)phenylamine, and 6-oxo-4-(thiophen-2-yl)pyrimidine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, automated reaction systems, and purification techniques such as recrystallization or chromatography. The scalability of the process would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazinyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a pyridazinone derivative, while reduction of the carbonyl group could produce a pyrimidinyl alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide: Unique due to its combination of pyridazinyl, phenyl, pyrimidinyl, and thiophenyl groups.
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide: Similar structure but with a pyridinyl group instead of a thiophenyl group.
N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(furan-2-yl)pyrimidin-1(6H)-yl)acetamide: Similar structure but with a furan group instead of a thiophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-18-8-7-15(23-24-18)13-3-5-14(6-4-13)22-19(27)11-25-12-21-16(10-20(25)28)17-2-1-9-29-17/h1-10,12H,11H2,(H,22,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDKGRKCBWIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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